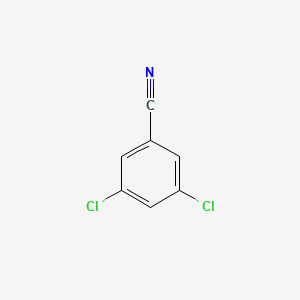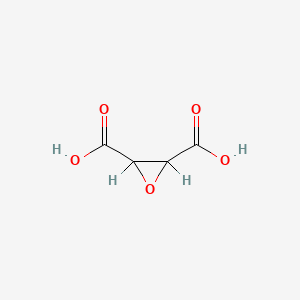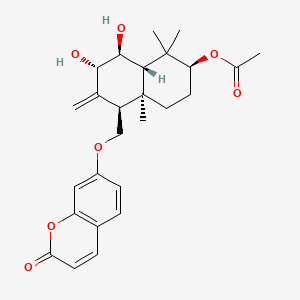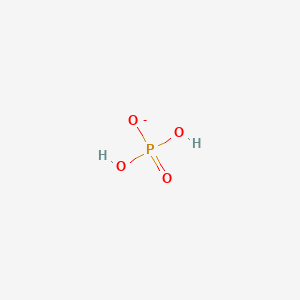
Phosphate, dihydrogen
Overview
Description
Dihydrogenphosphate is an inorganic ion with the chemical formula H₂PO₄⁻. It is a monovalent anion derived from phosphoric acid, where one of the three hydroxyl groups has been deprotonated. This compound is commonly found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogenphosphate can be synthesized through the neutralization of phosphoric acid (H₃PO₄) with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution and can be represented as follows:
H3PO4+NaOH→NaH2PO4+H2O
Industrial Production Methods
Industrial production of dihydrogenphosphate often involves the reaction of phosphoric acid with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The process is carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dihydrogenphosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can donate a proton to form phosphate (PO₄³⁻).
Neutralization Reactions: Reacts with strong bases to form salts such as sodium dihydrogen phosphate (NaH₂PO₄).
Hydrolysis: Can hydrolyze to form phosphoric acid and water.
Common Reagents and Conditions
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acids: Hydrochloric acid (HCl)
Conditions: Aqueous solutions, controlled pH, and temperature
Major Products Formed
- Sodium Dihydrogen Phosphate (NaH₂PO₄)
- Potassium Dihydrogen Phosphate (KH₂PO₄)
- Phosphoric Acid (H₃PO₄)
Scientific Research Applications
Dihydrogenphosphate has a wide range of applications in scientific research:
- Chemistry : Used as a buffering agent in various chemical reactions and analytical procedures.
- Biology : Employed in cell culture media and as a component of phosphate-buffered saline (PBS).
- Medicine : Utilized in pharmaceuticals as a laxative and in combination therapies for treating inflammation, certain cancers, and ulcers .
- Industry : Applied in food processing as an emulsifying agent, neutralizing agent, and leavening agent .
Mechanism of Action
Dihydrogenphosphate exerts its effects primarily through its role as a buffering agent. It helps maintain pH stability in various biological and chemical systems by donating or accepting protons. In biological systems, it interacts with enzymes and other proteins to regulate metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Phosphate (PO₄³⁻)
- Monohydrogen Phosphate (HPO₄²⁻)
- Phosphoric Acid (H₃PO₄)
Uniqueness
Dihydrogenphosphate is unique due to its intermediate position in the acid-base equilibrium of phosphoric acid. It acts as both a conjugate base to phosphoric acid and a conjugate acid to phosphate, making it a versatile buffering agent in various applications .
Properties
CAS No. |
14066-20-7 |
|---|---|
Molecular Formula |
H2O4P- |
Molecular Weight |
96.987 g/mol |
IUPAC Name |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChI Key |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-] |
Canonical SMILES |
OP(=O)(O)[O-] |
Key on ui other cas no. |
29505-79-1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
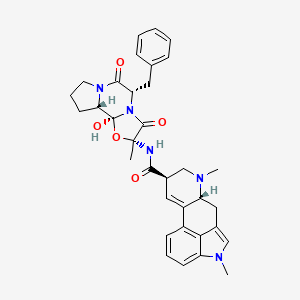
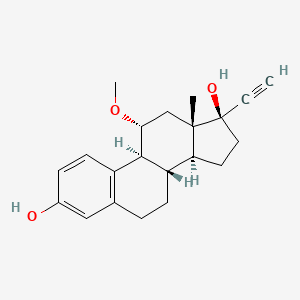

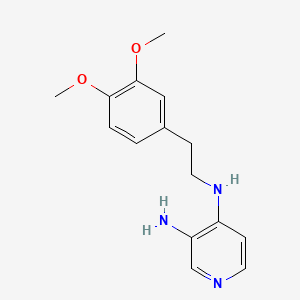

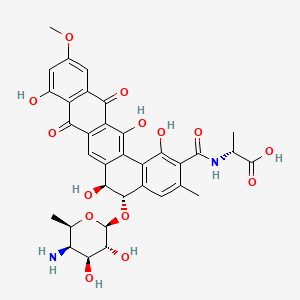
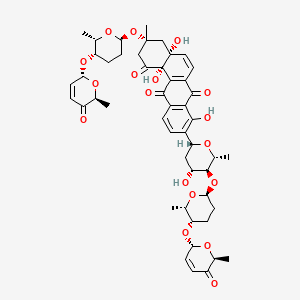
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)


